![molecular formula C10H10O3 B15164963 Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- CAS No. 188600-22-8](/img/structure/B15164963.png)
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group attached to a benzene ring and an additional hydroxyl group attached to a butynyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- typically involves the reaction of phenol with 4-hydroxy-2-butynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- can be achieved through a continuous flow process. This method involves the continuous addition of phenol and 4-hydroxy-2-butynyl bromide to a reactor containing a base. The reaction mixture is then passed through a series of reactors to ensure complete conversion. The product is subsequently purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and amines
Aplicaciones Científicas De Investigación
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple phenol with a single hydroxyl group attached to a benzene ring.
Catechol: A phenol with two hydroxyl groups attached to adjacent carbon atoms on a benzene ring.
Resorcinol: A phenol with two hydroxyl groups attached to meta positions on a benzene ring.
Uniqueness
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- is unique due to the presence of a butynyl group with a hydroxyl substituent. This structural feature imparts specific reactivity and properties to the compound, making it distinct from other phenols.
Propiedades
Número CAS |
188600-22-8 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-(4-hydroxybut-2-ynoxy)phenol |
InChI |
InChI=1S/C10H10O3/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6,11-12H,7-8H2 |
Clave InChI |
CEESDYKLGMAIPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
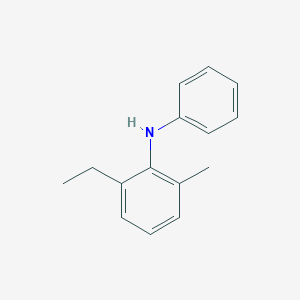
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
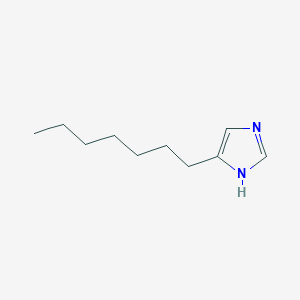
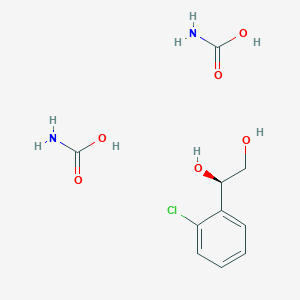
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
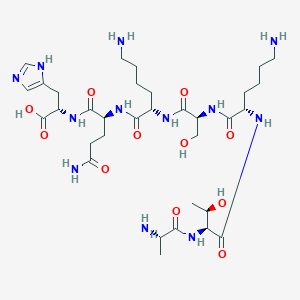
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
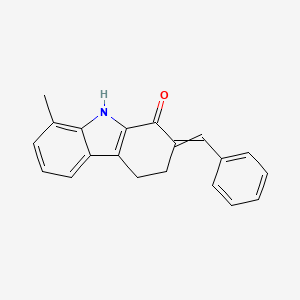
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
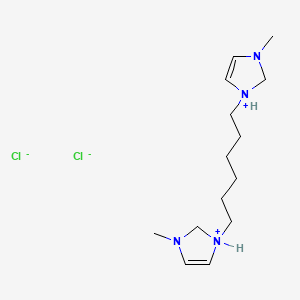
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
